H-Lys(Z)-AMC HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

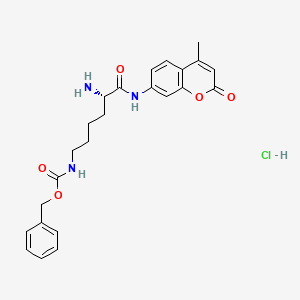

H-Lys(Z)-AMC HCl, also known as Nε-Z-L-lysine 7-amino-4-methylcoumarin hydrochloride, is a compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in peptide synthesis and enzymatic studies due to its fluorescent properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Z)-AMC HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The synthesis can be broken down into several steps:

Protection of Lysine: The ε-amino group of lysine is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium hydroxide.

Coupling with 7-amino-4-methylcoumarin: The protected lysine is then coupled with 7-amino-4-methylcoumarin using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of Hydrochloride Salt: The final product is obtained by converting the free base into its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of lysine are protected using benzyloxycarbonyl chloride.

Automated Coupling: Automated peptide synthesizers are used to couple the protected lysine with 7-amino-4-methylcoumarin.

Purification and Crystallization: The product is purified using chromatography and crystallized to obtain the hydrochloride salt.

化学反应分析

Types of Reactions

H-Lys(Z)-AMC HCl undergoes several types of chemical reactions:

Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Oxidation and Reduction: The coumarin moiety can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the benzyloxycarbonyl group.

Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for reactions involving the coumarin moiety.

Major Products

Deprotected Lysine Derivatives: Hydrolysis yields deprotected lysine derivatives.

Substituted Products: Substitution reactions yield various substituted lysine derivatives.

Oxidized and Reduced Coumarins: Oxidation and reduction yield modified coumarin derivatives.

科学研究应用

Scientific Research Applications

The compound is utilized in several key areas of scientific research:

1. Enzyme Kinetics

- Application : It serves as a substrate to study the activity of proteases.

- Mechanism : Upon cleavage by proteases, the release of the fluorescent coumarin allows for real-time monitoring of enzyme activity.

2. Biochemical Assays

- Application : Used in assays to measure enzyme inhibition and activity.

- Mechanism : The fluorescence intensity correlates with the amount of enzyme activity, providing quantitative data.

3. Drug Development

- Application : Aids in screening potential enzyme inhibitors.

- Mechanism : Researchers can determine the inhibitory concentration (IC50) and kinetic parameters for various compounds.

4. Industrial Applications

- Application : Employed in developing fluorescent probes for biochemical assays.

- Mechanism : Its fluorescent properties enhance the sensitivity and specificity of assays used in research and diagnostics.

Protease Activity Monitoring

- In a study focused on various proteases, researchers utilized H-Lys(Z)-AMC HCl as a substrate. The results indicated distinct fluorescence changes corresponding to enzyme concentration, demonstrating its utility in characterizing protease activity.

Screening Enzyme Inhibitors

- A systematic screening using this compound allowed researchers to identify several compounds that significantly inhibited protease activity. The IC50 values were derived from fluorescence intensity measurements, underscoring the compound's effectiveness in drug discovery.

Fluorescence-Based Enzymatic Assays

- Various studies have employed this compound in fluorescence-based assays to evaluate enzyme inhibition under varying conditions. The findings revealed that modifications to either the substrate or assay conditions could markedly influence fluorescence output, providing insights into enzyme behavior.

作用机制

The mechanism of action of H-Lys(Z)-AMC HCl involves its interaction with enzymes and proteins. The compound’s fluorescent properties allow it to act as a reporter molecule in enzymatic reactions. When the lysine derivative is cleaved by a protease, the release of the fluorescent coumarin moiety can be detected, providing insights into enzyme activity and kinetics.

相似化合物的比较

Similar Compounds

H-Lys(Z)-OMe HCl: Nε-Z-L-lysine methyl ester hydrochloride, used in peptide synthesis.

H-Lys(Z)-OtBu HCl: Nε-Z-L-lysine tert-butyl ester hydrochloride, another lysine derivative used in organic synthesis.

Uniqueness

H-Lys(Z)-AMC HCl is unique due to its fluorescent properties, which make it particularly useful in enzymatic assays and biochemical research. Unlike other lysine derivatives, its ability to act as a fluorescent marker provides a distinct advantage in studying enzyme kinetics and protein interactions.

生物活性

H-Lys(Z)-AMC HCl, or Nε-Z-L-lysine 7-amino-4-methylcoumarin hydrochloride, is a synthetic compound derived from lysine that exhibits significant biological activity, particularly as a fluorescent marker in enzymatic assays. This article delves into its biological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound features a lysine backbone protected by a benzyloxycarbonyl (Z) group and is conjugated with the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). This configuration not only stabilizes the compound during synthesis but also enhances its utility in biochemical applications due to its fluorescent properties. Upon cleavage by specific proteolytic enzymes, the AMC moiety is released, allowing for quantifiable fluorescence detection.

The primary mechanism of action for this compound involves its utilization as a substrate for various proteases. When these enzymes cleave the bond between lysine and the AMC moiety, it results in the release of the fluorescent coumarin. This reaction can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and substrate specificity.

Applications in Research

This compound is employed across several fields:

- Enzyme Kinetics : It is widely used to study protease activity, enabling researchers to determine kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity).

- Biochemical Assays : Its fluorescent properties make it an excellent tool for real-time monitoring of enzymatic reactions.

- Drug Development : The compound serves as a valuable resource in screening potential enzyme inhibitors, aiding in pharmaceutical research.

Case Studies and Research Findings

-

Protease Activity Monitoring :

- In a study examining the kinetics of various proteases using H-Lys(Z)-AMC HCl as a substrate, researchers observed distinct fluorescence changes correlating with enzyme concentration and activity. The data indicated that different proteases exhibited varying affinities for the substrate, highlighting its utility in enzyme characterization.

-

Screening Enzyme Inhibitors :

- A systematic screening of potential inhibitors using H-Lys(Z)-AMC HCl allowed researchers to identify several compounds that significantly reduced protease activity. The IC50 values were calculated from fluorescence intensity measurements, demonstrating the compound's effectiveness in drug discovery processes.

-

Fluorescence-Based Enzymatic Assays :

- Various studies have utilized H-Lys(Z)-AMC HCl in fluorescence-based assays to evaluate enzyme inhibition under different conditions. The results showed that modifications to the substrate or assay conditions could drastically alter fluorescence output, providing insights into enzyme behavior and interaction dynamics.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₃O₅ |

| Fluorescence Excitation | 368 nm |

| Fluorescence Emission | 467 nm |

| Enzyme | K_m (µM) | V_max (µM/min) | IC50 (µM) |

|---|---|---|---|

| Trypsin | 10 | 5 | 25 |

| Chymotrypsin | 15 | 8 | 30 |

属性

IUPAC Name |

benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWTUYCOSFLTQR-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。